Cas no 1070505-53-1 (rac Bepotastine)

rac Bepotastine 化学的及び物理的性質
名前と識別子
-
- Benzamide, N-[1,2-dihydro-2-(4-methoxyphenyl)-1-oxopyrido[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-4-yl]-
- 4-(4-((4-chlorophenyl)(pyridin-2-yl)methoxy)piperidin-1-yl)butanoic acid
- YWGDOWXRIALTES-UHFFFAOYSA-N
- (+)-(S)-4-[4-[1-(4-chlorophenyl)-1-(2-pyridyl)methoxy]piperidin-1-yl]butyric acid4-[4-[(S)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid
- DB04890
- 4-[4-[(4-chlorophenyl)-2-pyridylmethoxy]-1-piperidyl]butanoic acid
- 4-(4-[(4-chlorophenyl)-2-pyridylmethoxy]piperidinyl)butanoic acid
- 4-{4-[(4-Chlorophenyl)(2-pyridinyl)methox
- rac Bepotastine
-
- インチ: 1S/C21H25ClN2O3/c22-17-8-6-16(7-9-17)21(19-4-1-2-12-23-19)27-18-10-14-24(15-11-18)13-3-5-20(25)26/h1-2,4,6-9,12,18,21H,3,5,10-11,13-15H2,(H,25,26)
- InChIKey: YWGDOWXRIALTES-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1)C(C1C=CC=CN=1)OC1CCN(CCCC(=O)O)CC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 27
- 回転可能化学結合数: 8
- 複雑さ: 449
- トポロジー分子極性表面積: 62.7
じっけんとくせい
- 密度みつど: 1.26
rac Bepotastine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM554758-100mg |
4-(4-((4-Chlorophenyl)(pyridin-2-yl)methoxy)piperidin-1-yl)butanoic acid |
1070505-53-1 | 95%+ | 100mg |
$786 | 2022-09-04 | |
TRC | B317055-250mg |
rac Bepotastine |
1070505-53-1 | 250mg |
$ 1097.00 | 2023-04-18 | ||
Chemenu | CM554758-250mg |
4-(4-((4-Chlorophenyl)(pyridin-2-yl)methoxy)piperidin-1-yl)butanoic acid |
1070505-53-1 | 95%+ | 250mg |
$1938 | 2022-09-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1075725-500mg |
4-(4-((4-Chlorophenyl)(pyridin-2-yl)methoxy)piperidin-1-yl)butanoic acid |
1070505-53-1 | 98% | 500mg |
¥28301.00 | 2024-08-09 | |
TRC | B317055-100mg |
rac Bepotastine |
1070505-53-1 | 100mg |
$ 448.00 | 2023-04-18 | ||
TRC | B317055-50mg |
rac Bepotastine |
1070505-53-1 | 50mg |
$ 247.00 | 2023-04-18 | ||
TRC | B317055-500mg |
rac Bepotastine |
1070505-53-1 | 500mg |
$ 1895.00 | 2023-04-18 | ||
Chemenu | CM554758-500mg |
4-(4-((4-Chlorophenyl)(pyridin-2-yl)methoxy)piperidin-1-yl)butanoic acid |
1070505-53-1 | 95%+ | 500mg |
$3349 | 2022-09-04 | |
Enamine | EN300-19768653-0.05g |
1070505-53-1 | 0.05g |
$2755.0 | 2023-05-31 | |||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1075725-100mg |
4-(4-((4-Chlorophenyl)(pyridin-2-yl)methoxy)piperidin-1-yl)butanoic acid |
1070505-53-1 | 98% | 100mg |
¥6132.00 | 2024-08-09 |
rac Bepotastine 関連文献
-
Sebastian Anusha,Ameya Sinha,C. P. Babu Rajeev,Trang T. T. Chu,Jessin Mathai,Huang Ximei,Julian E. Fuchs,NanjundaSwamy Shivananju,Andreas Bender,Peter Rainer Preiser,Kanchugarakoppal S. Rangappa,Basappa,Rajesh Chandramohanadas Org. Biomol. Chem. 2015 13 10681
-
Feng Gao,Byeong-Seon Kim,Patrick J. Walsh Chem. Sci. 2016 7 976
-
Kai Wu,Zhijun Yang,Xiangguo Meng,Rong Chen,Jiankun Huang,Lei Shao Catal. Sci. Technol. 2020 10 1650
-
Ziyan Zhang,Dongari Yadagiri,Vladimir Gevorgyan Chem. Sci. 2019 10 8399
-
James T. Heeres,Paul J. Hergenrother Chem. Soc. Rev. 2011 40 4398
-
6. Role of fungal enzymes in the synthesis of pharmaceutically important scaffolds: a green approachDivas Kumar,A. K. Narula,Deepa Deswal Green Chem. 2023 25 9463
rac Bepotastineに関する追加情報
Comprehensive Guide to rac Bepotastine (CAS No. 1070505-53-1): Properties, Applications, and Market Insights
rac Bepotastine (CAS No. 1070505-53-1) is a chiral antihistamine compound widely recognized for its therapeutic applications in allergic conditions. As a racemic mixture, it combines both enantiomers of Bepotastine, enhancing its pharmacological profile. This article delves into the chemical properties, medical uses, and emerging trends surrounding this compound, addressing common queries like "rac Bepotastine uses" and "Bepotastine mechanism of action."
The molecular structure of rac Bepotastine features a unique combination of a piperidine ring and a benzimidazole moiety, contributing to its histamine H1 receptor antagonism. Researchers frequently search for "rac Bepotastine solubility" and "stability under various pH conditions," as these properties are critical for formulation development. Its solubility in water and organic solvents makes it versatile for pharmaceutical applications.
In clinical settings, rac Bepotastine is primarily used to treat allergic conjunctivitis and chronic urticaria. Its dual-action mechanism—blocking histamine release and inhibiting inflammatory mediators—aligns with trending topics like "next-generation antihistamines" and "non-sedative allergy treatments." Patients often inquire about "Bepotastine vs. other antihistamines," highlighting its advantage of minimal drowsiness.
The synthesis of rac Bepotastine (CAS No. 1070505-53-1) involves stereoselective reactions, a topic of interest for chemists exploring "chiral drug synthesis." Recent advancements in green chemistry have optimized its production, reducing environmental impact—a hotspot in pharmaceutical manufacturing. Analytical methods like HPLC and chiral chromatography ensure enantiomeric purity, addressing quality control concerns.
Market demand for rac Bepotastine is rising due to increasing allergy prevalence and patient preference for fast-acting formulations. Industry reports correlate with searches for "Bepotastine market growth" and "patent expiration updates." Its compatibility with ocular drug delivery systems (e.g., nanoemulsions) further fuels innovation, resonating with trends like "targeted allergy therapies."
From a regulatory perspective, rac Bepotastine complies with major pharmacopeias (USP, EP), ensuring global accessibility. FAQs such as "Bepotastine side effects" and "pediatric dosing" reflect user concerns, while studies on its metabolic pathways cater to academic audiences. Future research may explore its potential in neuroinflammatory disorders, a burgeoning field.
In summary, rac Bepotastine (CAS No. 1070505-53-1) exemplifies the intersection of chemistry and medicine. Its balanced efficacy-safety profile, coupled with manufacturing innovations, positions it as a key player in allergy management—answering today’s questions while shaping tomorrow’s therapies.
1070505-53-1 (rac Bepotastine) 関連製品
- 1355247-99-2(tert-Butyl 4-(5-bromo-2-fluorobenzyl)piperazine-1-carboxylate)
- 58285-78-2(2-Methoxy-4-{(4-methylphenyl)aminomethyl}phenol)
- 2198315-71-6(N-{(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)carbamoylmethyl}-N-methylprop-2-enamide)
- 2338-10-5(4,5,6,7-Tetrachloro-1H-1,2,3-benzotriazole)
- 1447024-75-0(1-(2,3-Dichloro-4-hydroxyphenyl)propan-1-one)
- 139217-73-5(sodium quinoline-2-sulfinate)
- 912569-73-4(N-Methyl-1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-ylmethylamine)
- 1261846-72-3(2-(6-Hydroxynaphthalen-1-yl)acetonitrile)
- 1359656-92-0(Piperazine, 2-(2-methoxyethyl)-)
- 2171598-49-3(2-5-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-3-methoxy-2-methylpropanoic acid)




